

# A Technical Guide to the Spectroscopic Characterization of 4-(Bromoacetyl)pyridine Hydrobromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Bromoacetyl)pyridine  
hydrobromide

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**Abstract:** This document provides a comprehensive technical overview of the spectroscopic data for **4-(Bromoacetyl)pyridine hydrobromide** (CAS No: 5349-17-7), a key reagent and intermediate in pharmaceutical synthesis.<sup>[1]</sup> Due to the limited availability of a complete, publicly accessible dataset, this guide presents a combination of expected and predicted spectroscopic values based on established chemical principles and data from analogous structures. It includes detailed, generalized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a practical reference for laboratory professionals.

## Chemical and Physical Properties

**4-(Bromoacetyl)pyridine hydrobromide** is a white to off-white crystalline solid.<sup>[1]</sup> It is a derivative of 4-acetylpyridine and serves as an important intermediate in organic synthesis, particularly in medicinal chemistry for introducing the pyridinoylmethyl moiety.<sup>[1]</sup>

Property	Value	Reference
CAS Number	5349-17-7	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Br <sub>2</sub> NO	[1]
Molecular Weight	280.94 g/mol	[1]
Physical Form	White to off-white powder/solid	[1]
Melting Point	194-195 °C	[1]
Solubility	Soluble in water	[2]

## Spectroscopic Data Presentation

The following tables summarize the predicted and expected spectroscopic data for **4-(Bromoacetyl)pyridine hydrobromide**. This data is derived from foundational spectroscopic principles and analysis of its chemical structure, as verified experimental peak lists are not readily available in public databases.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d<sub>6</sub> or D<sub>2</sub>O due to the compound's salt nature and solubility.

Table 1: Predicted <sup>1</sup>H NMR Data for **4-(Bromoacetyl)pyridine Hydrobromide** (Solvent: DMSO-d<sub>6</sub>, Reference: TMS at 0.00 ppm)

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~12.0 - 14.0	Broad Singlet	1H	N-H	Pyridinium proton. Position is variable and may exchange with D <sub>2</sub> O.
~8.90	Doublet	2H	H-2, H-6	Protons ortho to the protonated nitrogen atom, deshielded.
~8.15	Doublet	2H	H-3, H-5	Protons meta to the protonated nitrogen atom.
~4.95	Singlet	2H	-CH <sub>2</sub> Br	Methylene protons adjacent to carbonyl and bromine, deshielded.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-(Bromoacetyl)pyridine Hydrobromide** (Solvent: DMSO-d<sub>6</sub>, Reference: DMSO-d<sub>6</sub> at 39.52 ppm)

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~191.5	C=O	Carbonyl carbon, significantly deshielded.
~151.0	C-2, C-6	Carbons ortho to the nitrogen.
~142.0	C-4	Carbon bearing the acetyl group.
~127.5	C-3, C-5	Carbons meta to the nitrogen.
~33.0	-CH <sub>2</sub> Br	Methylene carbon attached to bromine.

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **4-(Bromoacetyl)pyridine Hydrobromide** (Sample Preparation: KBr Pellet or Nujol Mull)

Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3100 - 3000	Medium	Aromatic C-H Stretch
2900 - 2700	Broad, Medium	N <sup>+</sup> -H Stretch (Pyridinium)
~1710	Strong	C=O Stretch ( $\alpha$ -Halo Ketone)
~1610, ~1540, ~1480	Medium-Strong	C=C and C=N Ring Stretching (Pyridinium)
~1445	Medium	CH <sub>2</sub> Scissoring
~1200	Medium	C-N Stretch
700 - 600	Strong	C-Br Stretch

## Mass Spectrometry (MS)

Note: Mass spectra are typically obtained for the free base, 2-bromo-1-(pyridin-4-yl)ethanone (MW: 200.02 g/mol), after loss of HBr in the ion source. The presence of one bromine atom (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in ~1:1 ratio) in the free base results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

Table 4: Predicted Mass-to-Charge (m/z) Ratios for Key Fragments (Ionization Mode: Electron Ionization - EI)

Predicted m/z	Ion Structure / Fragment Lost	Notes
201 / 199	$[\text{M}]^+$ (Free Base: $\text{C}_7\text{H}_6\text{BrNO}^+$ )	Molecular ion peak. Appears as a doublet of nearly equal intensity due to $^{81}\text{Br}$ and $^{79}\text{Br}$ isotopes.
156	$[\text{M} - \text{COCH}_2\text{Br}]^+$ or $[\text{C}_5\text{H}_4\text{N-CO}]^+$	Loss of the bromoacetyl group is unlikely as a single step. More likely loss of $\bullet\text{Br}$ then CO. This represents the pyridinoyl cation.
120	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical from the molecular ion.
106	$[\text{C}_5\text{H}_4\text{N-CO}]^+$ or $[\text{C}_6\text{H}_4\text{N}]^+$	Pyridinoyl cation.
78	$[\text{C}_5\text{H}_4\text{N}]^+$	Pyridine radical cation from cleavage of the C-C bond.

## Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data discussed above.

### NMR Spectroscopy Protocol

- Sample Preparation:

- Accurately weigh 10-20 mg of **4-(Bromoacetyl)pyridine hydrobromide**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup & Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.
  - Place the sample into the NMR magnet.
  - Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum. A typical experiment would involve 16 to 64 scans.
  - Acquire a <sup>13</sup>C NMR spectrum. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum and perform baseline correction.
  - Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
  - Integrate the peaks in the <sup>1</sup>H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

## IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
  - Place approximately 1-2 mg of **4-(Bromoacetyl)pyridine hydrobromide** and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.
  - Gently grind the two solids together with an agate pestle for several minutes until a fine, homogeneous powder is obtained.
  - Transfer a small amount of the powder into a pellet press die.
  - Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
- Instrument Setup & Acquisition:
  - Acquire a background spectrum of the empty sample chamber to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
  - Place the KBr pellet into the sample holder in the spectrometer's beam path.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm<sup>-1</sup>.
- Data Processing:
  - The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed.
  - Identify the wavenumbers of major absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry Protocol (Direct Infusion ESI)

- Sample Preparation:
  - Prepare a stock solution of **4-(Bromoacetyl)pyridine hydrobromide** at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile/water.

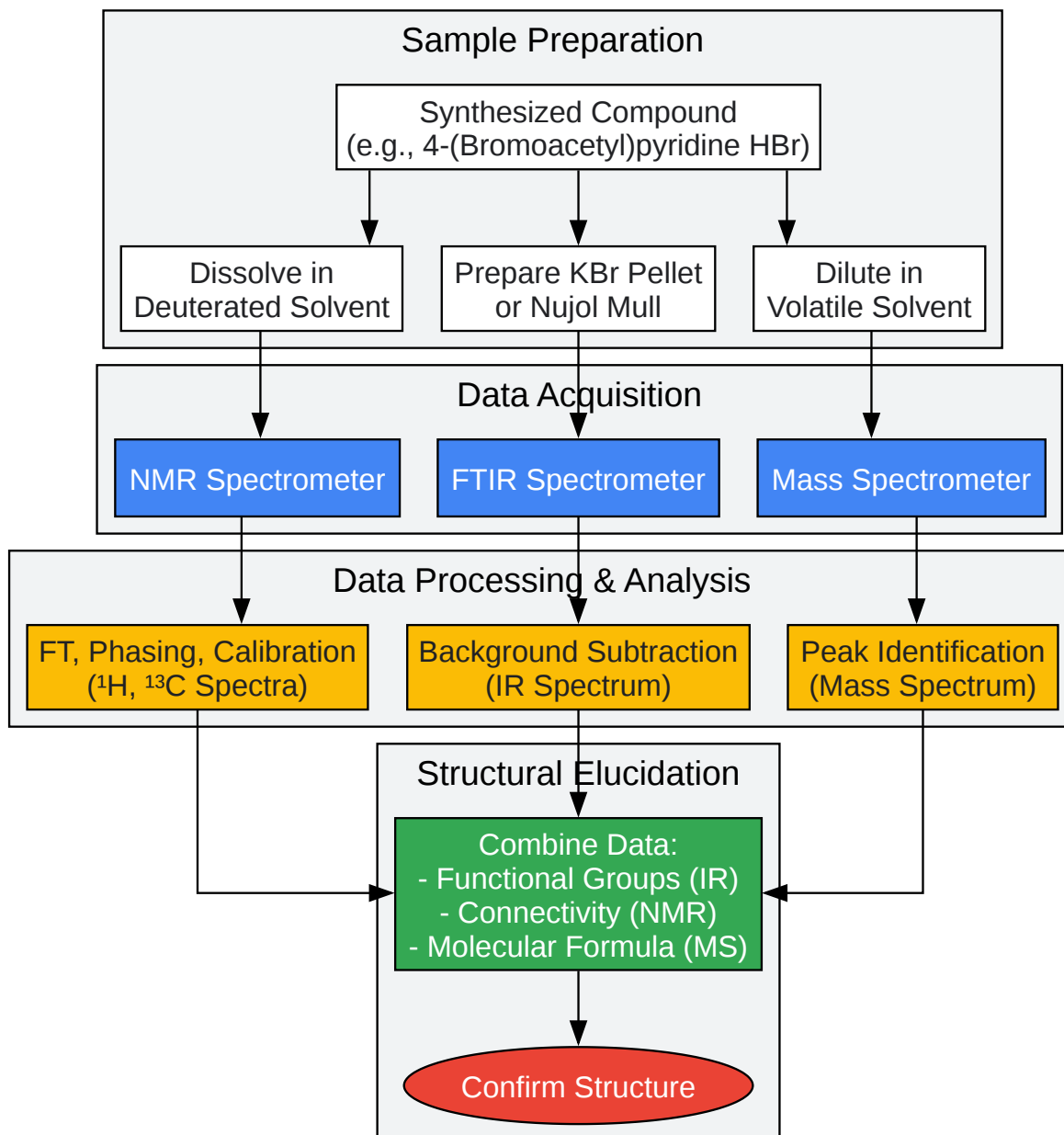
- Create a dilute working solution by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of 1-10  $\mu\text{g/mL}$ .
- If necessary, filter the solution through a 0.22  $\mu\text{m}$  syringe filter to remove any particulates.
- Instrument Setup & Acquisition:
  - Calibrate the mass spectrometer using a standard calibration solution.
  - Set up the electrospray ionization (ESI) source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) for positive ion mode.
  - Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10  $\mu\text{L/min}$ ) using a syringe pump.
  - Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500 amu).
- Data Processing:
  - Analyze the resulting mass spectrum to identify the molecular ion peak(s).
  - Examine the isotopic pattern to confirm the presence of bromine.
  - If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the structure of fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.



## Workflow for Spectroscopic Characterization

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Caption: Logical workflow for chemical structure confirmation.

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## References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

